ZD-6888 hydrochloride

説明

特性

CAS番号 |

138620-17-4 |

|---|---|

分子式 |

C25H26ClN5O |

分子量 |

448.0 g/mol |

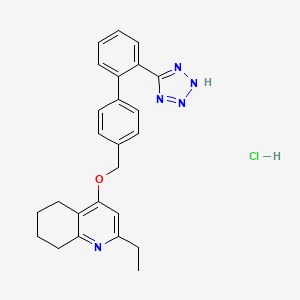

IUPAC名 |

2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride |

InChI |

InChI=1S/C25H25N5O.ClH/c1-2-19-15-24(22-9-5-6-10-23(22)26-19)31-16-17-11-13-18(14-12-17)20-7-3-4-8-21(20)25-27-29-30-28-25;/h3-4,7-8,11-15H,2,5-6,9-10,16H2,1H3,(H,27,28,29,30);1H |

InChIキー |

RPRNBLHRKYAXSM-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC(=C2CCCCC2=N1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-ethyl-5,6,7,8-tetrahydro-4-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methoxy)quinoline ICI D6888 ICI-D6888 ZD 6888 ZD6888 ZENECA ZD6888 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Angiotensin II Receptor Antagonists, with Reference to ZD-6888 Hydrochloride

Disclaimer: This technical guide provides a comprehensive overview of the mechanism of action for the class of drugs known as Angiotensin II Receptor Antagonists (also referred to as Angiotensin Receptor Blockers or ARBs). While the query specifically mentioned ZD-6888 hydrochloride (also known as ICI-D-6888), a thorough review of publicly available scientific literature and databases did not yield specific preclinical or clinical data, detailed experimental protocols, or in-depth signaling pathway studies for this particular compound. Therefore, this guide will focus on the well-established pharmacology of the ARB class, to which this compound belongs. The experimental protocols and signaling pathways described are representative of those used to characterize this class of drugs.

Introduction to the Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. A key effector molecule in this system is Angiotensin II (AII), an octapeptide with potent physiological effects.

The generation of Angiotensin II proceeds through the following steps:

-

Renin Release: In response to stimuli such as low blood pressure, decreased sodium delivery to the distal tubules of the kidney, or sympathetic nervous system activation, the juxtaglomerular cells of the kidney release the enzyme renin.

-

Angiotensinogen Cleavage: Renin cleaves a plasma protein produced by the liver, angiotensinogen, to form the decapeptide Angiotensin I.

-

Conversion to Angiotensin II: Angiotensin I is subsequently converted to the active octapeptide, Angiotensin II, by the Angiotensin-Converting Enzyme (ACE), which is primarily found in the endothelium of the lungs and other tissues.

Angiotensin II exerts its effects by binding to specific G protein-coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The majority of the known pathophysiological effects of Angiotensin II are mediated through the AT1 receptor.

This compound: An Angiotensin II Receptor Antagonist

This compound is classified as an Angiotensin II antagonist.[1][2] This classification indicates that its primary mechanism of action is to block the effects of Angiotensin II. Specifically, compounds in this class act as Angiotensin Receptor Blockers (ARBs), competing with Angiotensin II for binding to the AT1 receptor. By occupying the receptor binding site, ARBs prevent Angiotensin II from initiating its downstream signaling cascades.

Furthermore, this compound is described as inducing a competitive inhibition of Angiotensin II-mediated renin release.[1][2] This is a key aspect of the negative feedback loop in the RAAS, where Angiotensin II normally inhibits further renin secretion from the juxtaglomerular cells. By blocking this feedback, ARBs can lead to a reactive increase in plasma renin activity and Angiotensin II levels. However, the physiological effects of the elevated Angiotensin II are blocked by the presence of the antagonist at the AT1 receptor.

Core Mechanism of Action: AT1 Receptor Blockade

The central mechanism of action of this compound and other ARBs is the selective and competitive antagonism of the Angiotensin II Type 1 (AT1) receptor.

Signaling Pathways of Angiotensin II via the AT1 Receptor

Upon binding of Angiotensin II to the AT1 receptor, a conformational change is induced, leading to the activation of several intracellular signaling pathways. The primary pathway involves the Gq/11 family of G proteins.

-

Phospholipase C Activation: Activated Gαq stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).

-

Cellular Responses: These signaling events culminate in various cellular responses, including smooth muscle contraction (vasoconstriction), aldosterone synthesis and secretion from the adrenal cortex, and cellular growth and proliferation.

The following diagram illustrates the signaling pathway of Angiotensin II through the AT1 receptor.

References

ZD-6888 Hydrochloride: An In-Depth Technical Guide on a Novel Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-6888 hydrochloride, also known by its synonym ICI-D 6888, is a potent and selective antagonist of the angiotensin II (AII) receptor.[1][2] As a member of the angiotensin receptor blocker (ARB) class of compounds, this compound acts by competitively inhibiting the binding of angiotensin II to its receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction and other physiological effects of AII. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its closely related analogue, ICI-D 8731, offering insights into its mechanism of action, in vitro potency, and in vivo efficacy.

Core Mechanism of Action

This compound functions as a competitive antagonist at the angiotensin II receptor.[1] This mechanism involves the direct blockade of the receptor, preventing the physiological ligand, angiotensin II, from binding and initiating its biological response. A key characteristic of its action is the competitive inhibition of AII-mediated renin release, a crucial component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and fluid balance.[1]

Signaling Pathway

The following diagram illustrates the role of this compound within the Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

Caption: Mechanism of this compound in the RAAS pathway.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related analogue, ICI-D 8731, provides valuable insight into the potential potency of this class of compounds.

| Compound | Parameter | Value | Assay System |

| ICI-D 8731 | IC50 | 0.031 µM | Angiotensin II Receptor Binding Assay |

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the characterization of angiotensin II receptor antagonists like this compound.

In Vitro Angiotensin II Receptor Binding Assay

This assay is designed to determine the binding affinity of a test compound for the angiotensin II receptor.

Objective: To quantify the inhibitory concentration (IC50) of a test compound that displaces a radiolabeled ligand from the angiotensin II receptor.

Materials:

-

Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II)

-

Test compound (this compound)

-

Unlabeled Angiotensin II (for determining non-specific binding)

-

Membrane preparation from cells or tissues expressing the angiotensin II receptor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% BSA)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Workflow:

Caption: Workflow for a radioligand binding assay.

Procedure:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled angiotensin II).

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

In Vivo Blood Pressure Measurement in a Hypertensive Rat Model

This protocol outlines a general procedure for evaluating the antihypertensive effects of a compound in a preclinical model of hypertension.

Objective: To assess the dose-dependent effect of this compound on blood pressure in a hypertensive animal model.

Model: Renal hypertensive rat model (or other suitable models).

Materials:

-

This compound

-

Vehicle control

-

Hypertensive rats

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

Workflow:

Caption: Workflow for in vivo blood pressure measurement.

Procedure:

-

Acclimatize the hypertensive rats to the blood pressure measurement apparatus to minimize stress-induced variations.

-

Record baseline blood pressure readings for all animals.

-

Randomly assign animals to treatment groups (different doses of this compound) and a vehicle control group.

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage or intravenous injection).

-

Measure blood pressure at predetermined time intervals post-administration.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect for each dose group compared to the vehicle control.

In Vivo Efficacy

Preclinical studies on the related compound, ICI-D 8731, have demonstrated its ability to induce a rapid and sustained reduction in blood pressure in a renal hypertensive rat model. This finding suggests that compounds of this structural class, including this compound, are likely to exhibit significant antihypertensive activity in vivo.

Conclusion

This compound is an angiotensin II receptor antagonist with a clear mechanism of action within the renin-angiotensin-aldosterone system. While specific quantitative data for this compound remains limited in the public domain, the available information on its analogue, ICI-D 8731, suggests a high degree of potency. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and similar compounds in preclinical drug development. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to establish its therapeutic potential.

References

ZD-6888 Hydrochloride: A Technical Overview for Drug Development Professionals

For Immediate Release

This document provides a comprehensive technical guide to the core properties of ZD-6888 hydrochloride, an investigational angiotensin II (AII) antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

This compound is a nonpeptide antagonist of the angiotensin II receptor, a key component in the renin-angiotensin system (RAS). By selectively blocking the action of angiotensin II, this compound has been investigated for its potential therapeutic effects, primarily in the context of hypertension. This document summarizes the available preclinical data on its mechanism of action, and pharmacological effects.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C25H26ClN5O |

| Molecular Weight | 447.96 g/mol |

| CAS Number | 138620-17-4 |

| Appearance | White to off-white solid |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Mechanism of Action

This compound functions as a competitive antagonist of the angiotensin II type 1 (AT1) receptor. The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure. This compound competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these downstream effects.

Furthermore, by blocking the short-loop negative feedback mechanism of angiotensin II on renin release, this compound can lead to a compensatory increase in plasma renin activity.

Preclinical Pharmacology

In vivo studies in rats have demonstrated the pharmacological activity of this compound. Administration of the compound has been shown to cause histopathological and ultrastructural changes in the juxtaglomerular apparatus of the kidney. These changes, including hypertrophy and hyperplasia, are considered to be an exaggerated pharmacological response to the sustained blockade of the AT1 receptor and the subsequent chronic stimulation of the juxtaglomerular cells due to the loss of negative feedback on renin release.

Due to the limited public availability of specific quantitative data, a comprehensive table on pharmacokinetic and pharmacodynamic parameters cannot be provided at this time.

Experimental Protocols

The following are generalized protocols representative of the types of assays that would be used to characterize the properties of an AT1 receptor antagonist like this compound.

In Vitro Angiotensin II Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the AT1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the AT1 receptor.

-

Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II).

-

Unlabeled Angiotensin II (for determining non-specific binding).

-

Test compound (this compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For total binding wells, add only radioligand and buffer.

-

For non-specific binding wells, add radioligand and a saturating concentration of unlabeled Angiotensin II.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Plasma Renin Activity

This protocol outlines a method to measure plasma renin activity (PRA) following the administration of a test compound.

Materials:

-

Blood collection tubes containing EDTA.

-

Centrifuge.

-

Incubator or water bath at 37°C.

-

Angiotensin I radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

Test animals (e.g., rats).

-

Test compound (this compound).

Procedure:

-

Dose test animals with the test compound or vehicle.

-

At specified time points, collect blood samples into EDTA tubes.

-

Centrifuge the blood to separate the plasma.

-

Divide each plasma sample into two aliquots.

-

Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of Angiotensin I.

-

Keep the second aliquot at 4°C to serve as a baseline control.

-

Stop the enzymatic reaction in the incubated samples (e.g., by placing on ice).

-

Measure the concentration of Angiotensin I in both the incubated and control samples using an RIA or ELISA kit.

-

Calculate the rate of Angiotensin I generation (ng/mL/hour), which represents the plasma renin activity.

Conclusion

This compound is an angiotensin II antagonist that has demonstrated clear pharmacological effects on the renin-angiotensin system in preclinical models. Further investigation would be required to fully elucidate its therapeutic potential and safety profile. The methodologies described herein provide a framework for the continued evaluation of this and similar compounds.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. This compound is an investigational compound and is not approved for any clinical use.

The Discovery and Synthesis of ZD-6888 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-6888 hydrochloride, also known as ICI-D-6888, is a potent and selective nonpeptide angiotensin II (AII) antagonist. Developed by Zeneca (now AstraZeneca), this compound emerged from a dedicated research program aimed at identifying novel antihypertensive agents that act by blocking the renin-angiotensin system (RAS). This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, detailing the scientific journey from initial concept to the chemical synthesis of the final compound. We will explore the signaling pathway of angiotensin II, the drug discovery workflow that led to the identification of ZD-6888, and a plausible synthetic route based on related compounds.

Introduction: The Renin-Angiotensin System and Therapeutic Intervention

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary active component of the RAS, exerts its effects by binding to specific receptors, primarily the AT1 receptor. Overactivation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and diabetic nephropathy.[1][2][3] Consequently, blocking the action of angiotensin II has been a major focus of cardiovascular drug discovery.

The development of angiotensin II receptor blockers (ARBs), such as losartan, marked a significant advancement in the treatment of these conditions.[1][4] These agents offer a more direct and specific blockade of the RAS compared to earlier therapies like ACE inhibitors.[2] ZD-6888 was developed within this competitive landscape, aiming to provide a potent and selective alternative.

Discovery of ZD-6888: A Journey of Rational Drug Design

The discovery of ZD-6888 was a result of a systematic drug discovery program at Zeneca focused on identifying novel, nonpeptide angiotensin II antagonists. While specific details of the initial high-throughput screening campaigns for ZD-6888 are not publicly available, the general workflow for such a program can be outlined.

Lead Identification and Optimization

The process likely began with the screening of a diverse chemical library for compounds that could inhibit the binding of angiotensin II to its receptor. Initial hits would have undergone a process of lead optimization, where medicinal chemists systematically modify the chemical structure to improve potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and biological testing is guided by structure-activity relationship (SAR) studies, which aim to understand how specific chemical modifications impact the compound's activity.

The tetrahydroquinoline scaffold present in ZD-6888 was likely identified as a promising starting point for developing potent AII antagonists. The research conducted by Zeneca on analogues of ZD-6888 indicates a focus on modifying the biphenyltetrazole moiety to enhance biological activity.

In Vitro and In Vivo Pharmacology

Promising candidates from the lead optimization phase would have been subjected to a battery of in vitro and in vivo pharmacological assays to characterize their activity and establish a proof-of-concept.

Table 1: Representative In Vitro and In Vivo Assays in an Angiotensin II Antagonist Discovery Program

| Assay Type | Description | Key Parameters Measured |

| In Vitro | ||

| Radioligand Binding Assay | Measures the ability of a compound to displace a radiolabeled angiotensin II analogue from its receptor. | IC50 (half maximal inhibitory concentration) |

| Functional Cell-Based Assays | Evaluates the ability of a compound to block angiotensin II-induced downstream signaling events, such as calcium mobilization or inositol phosphate production. | EC50 (half maximal effective concentration) |

| In Vivo | ||

| Blood Pressure Monitoring in Animal Models | Measures the effect of the compound on blood pressure in hypertensive animal models (e.g., spontaneously hypertensive rats). | Reduction in mean arterial pressure |

| Pressor Response to Angiotensin II Challenge | Assesses the ability of the compound to block the acute hypertensive response to an intravenous challenge with angiotensin II. | Inhibition of the pressor response |

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist of the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, it prevents angiotensin II from exerting its physiological effects, which include vasoconstriction, aldosterone release, and cellular growth and proliferation.

Caption: Angiotensin II Signaling Pathway and the Mechanism of Action of ZD-6888 HCl.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be constructed based on the synthesis of its analogues and other related angiotensin II receptor blockers. The synthesis would likely involve the construction of the core tetrahydroquinoline and biphenyltetrazole moieties, followed by their coupling.

General Synthetic Strategy

The synthesis of related compounds, such as losartan, often involves the preparation of a substituted imidazole or similar heterocyclic core, which is then alkylated with a protected biphenyltetrazole methyl bromide. A similar strategy is likely employed for ZD-6888, starting with the synthesis of the functionalized tetrahydroquinoline ring system.

Caption: A plausible workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

The following is a hypothetical, generalized protocol for a key coupling step in the synthesis of a ZD-6888 analogue, based on common organic chemistry reactions used for similar compounds. This is not a validated protocol for the synthesis of ZD-6888.

Step 4 (Hypothetical): Coupling of Functionalized Tetrahydroquinoline with Protected Biphenyltetrazole Methyl Bromide

-

Reaction Setup: To a solution of the functionalized tetrahydroquinoline intermediate (1.0 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate or cesium carbonate, 1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of the protected biphenyltetrazole methyl bromide (1.1 equivalents) in DMF dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for a period of 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected ZD-6888 analogue.

Conclusion

This compound represents a significant outcome of the focused efforts in the late 20th century to develop potent and selective nonpeptide angiotensin II receptor antagonists. While detailed public records of its discovery and synthesis are scarce, by examining the broader context of ARB development and the available scientific literature on its analogues, a clear picture emerges of a rational drug design process. The journey from understanding the pathophysiology of the renin-angiotensin system to the chemical synthesis of a targeted therapeutic like ZD-6888 exemplifies the intricate and multidisciplinary nature of modern drug discovery. Further research into the clinical development and ultimate fate of this compound would provide a more complete understanding of its place in the history of cardiovascular medicine.

References

- 1. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 2. Angiotensin II Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indications for and utilization of angiotensin receptor II blockers in patients at high cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

ZD-6888 Hydrochloride: An In-depth Technical Guide on its Effects on Renal Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-6888 hydrochloride is an Angiotensin II receptor antagonist.[1] As a member of the Angiotensin II Receptor Blocker (ARB) class of drugs, it is designed to competitively inhibit the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor. This action leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[2] This technical guide provides a comprehensive overview of the known and anticipated effects of this compound on renal structure and function, drawing upon data from the broader class of ARBs to illustrate its pharmacological profile. The document details the underlying signaling pathways, summarizes key quantitative effects on renal hemodynamics and proteinuria, and outlines typical experimental protocols for evaluation.

Introduction to this compound and the Renin-Angiotensin System

This compound is an antagonist of angiotensin II, a key effector molecule in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a critical regulator of blood pressure, fluid, and electrolyte balance. In disease states such as hypertension and diabetic nephropathy, the RAAS can become chronically activated, leading to progressive renal damage.

Angiotensin II, by binding to AT1 receptors in the kidneys, mediates several pathological effects, including:

-

Vasoconstriction of both afferent and efferent glomerular arterioles, with a more pronounced effect on the efferent arteriole, leading to increased intraglomerular pressure.[3]

-

Stimulation of mesangial cell contraction, proliferation, and extracellular matrix production, contributing to glomerulosclerosis.

-

Induction of pro-inflammatory and pro-fibrotic signaling pathways.[4]

By blocking the AT1 receptor, this compound is expected to counteract these detrimental effects, thereby conferring renoprotective benefits.

Signaling Pathway of Angiotensin II Receptor Blockade

The primary mechanism of action of this compound involves the blockade of the AT1 receptor, which disrupts the downstream signaling cascade of angiotensin II in the kidney. This interruption leads to a series of beneficial hemodynamic and cellular effects that protect renal structure and function.

Effects on Renal Function: Quantitative Data

Table 1: Effects of ARBs on Glomerular Filtration Rate (GFR) and Renal Blood Flow

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | % Change | Study Population | Drug | Reference |

| GFR (mL/min/1.73m²) | 34.1 ± 3.6 | 33.8 ± 6.1 | -0.9% | Hypertensive patients with renal insufficiency | Losartan | [5] |

| GFR Decline (mL/min/1.73m²/month) | -1.3 ± 0.7 (initial 3 months) | -0.3 ± 0.1 (subsequent) | - | Type 2 diabetic patients with microalbuminuria | Irbesartan | [1] |

| Effective Renal Plasma Flow (mL/min/1.73m²) | 128.4 ± 23.6 | 136.7 ± 26.5 | +6.5% | Hypertensive patients with renal insufficiency | Losartan | [5] |

| Renal Vascular Resistance | Not Reported | Significant Decrease | - | Hypertensive patients | Losartan | [2] |

Table 2: Effects of ARBs on Urinary Albumin Excretion (UAE)

| Parameter | Baseline (Mean) | Post-Treatment (Mean) | % Reduction | Study Population | Drug | Reference |

| Urinary Albumin Excretion Rate | Not specified | Not specified | 34% (150mg), 60% (300mg) | Type 2 diabetic patients with microalbuminuria | Irbesartan | [1] |

| 24-hour Urine Protein Excretion (mg/24 hours) | 2991 | 2307 | 23% | Hypertensive patients with mild renal insufficiency | Losartan | [5] |

| 24-hour Urine Protein Excretion (mg/24 hours) | 3692 | 2795 | 24% | Hypertensive patients with moderate to severe renal insufficiency | Losartan | [5] |

| Urinary Albumin Level (mg/g·Cr) | 152.9 ± 252.3 | 45.9 ± 38.6 | 70% | Hypertensive patients with nephropathy | Irbesartan | [6] |

Effects on Renal Structure: Histological Findings

Long-term administration of ARBs can lead to structural changes in the kidney, which are generally considered protective. However, some studies have also noted proliferative changes in the renal afferent arterioles.

Table 3: Histological Effects of ARBs on Renal Structure

| Histological Feature | Observation with ARB Treatment | Implication | Reference |

| Glomerulosclerosis | Amelioration of glomerulosclerosis in animal models of kidney disease. | Renoprotective, anti-fibrotic effect. | [7] |

| Tubular Cell Swelling and Interstitial Edema | Improvement in tubular dilation and reduction of interstitial hemorrhage in animal models of ischemia/reperfusion. | Protection against acute kidney injury. | [8] |

| Afferent Arteriolar Walls | Reports of proliferative changes in smooth muscle cells with long-term administration in some animal studies. | Potential for long-term vascular remodeling; clinical significance under investigation. | [9] |

| Podocyte Injury | Protection against podocyte injury and preservation of the glomerular filtration barrier. | Contributes to the reduction in proteinuria. | [10] |

Experimental Protocols

The evaluation of the renal effects of compounds like this compound typically involves a combination of in vivo animal studies and human clinical trials.

Preclinical Animal Models

A common approach is to use rodent models of hypertension or diabetic nephropathy.

Detailed Methodologies:

-

Induction of Diabetic Nephropathy: Typically induced in rats by a single intraperitoneal injection of streptozotocin (e.g., 65 mg/kg).[11]

-

Chronic Kidney Disease Model: Often created by surgical 5/6 nephrectomy.[7]

-

Drug Administration: this compound would be administered daily via oral gavage for a specified period (e.g., 8-12 weeks).

-

Urine and Blood Collection: 24-hour urine samples are collected periodically using metabolic cages. Blood samples are collected at the end of the study.

-

Biochemical Analysis: Serum and urine creatinine are measured to calculate creatinine clearance (an estimate of GFR). Urinary albumin is measured by ELISA.

-

Histopathology: Kidneys are fixed in formalin, embedded in paraffin, and sectioned. Stains such as Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) are used to assess general morphology and glomerulosclerosis.

Human Clinical Trials

Clinical evaluation follows a phased approach to determine safety, efficacy, and optimal dosing.

Key Methodologies in Clinical Trials:

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Patient Population: Patients with hypertension, type 2 diabetes with microalbuminuria, or chronic kidney disease are typically enrolled.

-

Primary Endpoints:

-

Change in urinary albumin-to-creatinine ratio (UACR).

-

Change in estimated Glomerular Filtration Rate (eGFR) over time.

-

Composite endpoints such as doubling of serum creatinine, end-stage renal disease, or death.

-

-

Measurements: Blood pressure, serum creatinine, and UACR are measured at regular intervals throughout the study.

Conclusion

As an Angiotensin II receptor antagonist, this compound is anticipated to exert significant effects on renal structure and function. By blocking the AT1 receptor, it is expected to lower intraglomerular pressure, reduce proteinuria, and inhibit pro-fibrotic and pro-inflammatory pathways within the kidney. The quantitative data from other ARBs demonstrate the potential for this class of drugs to slow the progression of chronic kidney disease. Further specific studies on this compound are necessary to fully elucidate its unique pharmacological profile and confirm these renoprotective effects. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its impact on renal pathophysiology.

References

- 1. Kidney function during and after withdrawal of long-term irbesartan treatment in patients with type 2 diabetes and microalbuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of long-term losartan administration on renal haemodynamics and function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. ACE Inhibitors, ARBs Link With Kidney Damage in Small Study [medscape.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Effects of irbesartan on 24-h blood pressure changes and urinary albumin levels in Japanese outpatients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarship.miami.edu]

- 8. updatepublishing.com [updatepublishing.com]

- 9. researchgate.net [researchgate.net]

- 10. Angiotensin II Blockade and Renal Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Understanding the Pharmacology of ZD-6888 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth pharmacological data, including detailed experimental protocols and specific quantitative metrics for ZD-6888 hydrochloride, is limited. This document provides a general overview based on available information and the established pharmacology of its drug class, Angiotensin II receptor antagonists.

Core Concept: Mechanism of Action

This compound is classified as an Angiotensin II (AII) antagonist.[1][2] Its primary mechanism of action is the competitive inhibition of the binding of Angiotensin II to its receptors, which in turn blocks the physiological effects mediated by this potent vasoconstrictor. A key pharmacological characteristic of ZD-6888 is its ability to competitively inhibit the AII-mediated release of renin.[1][2]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The therapeutic effect of this compound is best understood in the context of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. ZD-6888 intervenes at the level of the Angiotensin II receptor.

Caption: Simplified RAAS signaling cascade and ZD-6888's inhibitory action.

Quantitative Data Summary

| Parameter | Value | Units | Experimental System | Reference |

| In Vitro | ||||

| AT1 Receptor Binding Affinity (Ki) | N/A | nM | N/A | N/A |

| Functional Antagonism (IC50) | N/A | nM | N/A | N/A |

| In Vivo | ||||

| Blood Pressure Reduction | N/A | % | N/A | N/A |

| Renin Inhibition | N/A | % | N/A | N/A |

N/A: Not Available in publicly accessible literature.

Experimental Protocols

Specific experimental protocols for the pharmacological characterization of this compound have not been published in detail. Below are generalized, representative protocols for key assays used to evaluate Angiotensin II receptor antagonists.

Radioligand Binding Assay (for Receptor Affinity)

This theoretical workflow illustrates how the binding affinity of ZD-6888 to the AT1 receptor could be determined.

Caption: A generalized workflow for determining receptor binding affinity.

In Vivo Blood Pressure Monitoring in a Hypertensive Animal Model

This diagram outlines a potential experimental design to assess the antihypertensive effects of ZD-6888 in vivo.

Caption: An experimental outline for assessing in vivo efficacy.

Conclusion and Future Directions

This compound is an Angiotensin II antagonist with a mechanism of action centered on the inhibition of the RAAS pathway. While its general pharmacological profile can be inferred from its drug class, a comprehensive understanding of its specific properties requires detailed preclinical and clinical data. Further research and publication of studies detailing its pharmacokinetics, pharmacodynamics, safety profile, and therapeutic efficacy are necessary to fully elucidate its potential in a clinical setting. Professionals in drug development are encouraged to seek more specific, proprietary data if considering this compound for further investigation.

References

ZD-6888 Hydrochloride: An In-Depth Technical Guide on its Role in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-6888 hydrochloride, also known by its synonym ICI-D-6888 hydrochloride, is a non-peptide angiotensin II receptor antagonist.[1] It functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, thereby inhibiting the physiological effects of angiotensin II. This technical guide provides a comprehensive overview of the role of this compound within the renin-angiotensin system (RAS), its mechanism of action, and the experimental methodologies used to characterize such compounds. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide will focus on the qualitative aspects of its function and provide generalized experimental protocols.

Introduction to the Renin-Angiotensin System (RAS)

The renin-angiotensin system is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal blood flow, low sodium concentration, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the octapeptide angiotensin II, the primary active component of the RAS.

Angiotensin II exerts its effects by binding to specific G protein-coupled receptors, principally the AT1 and AT2 receptors. The AT1 receptor mediates most of the well-known physiological actions of angiotensin II, including vasoconstriction, aldosterone secretion from the adrenal cortex, sodium and water reabsorption in the kidneys, and stimulation of the sympathetic nervous system. These actions collectively lead to an increase in blood pressure.

This compound: Mechanism of Action

This compound acts as a selective antagonist of the AT1 receptor. By competitively binding to the AT1 receptor, it prevents angiotensin II from exerting its pressor effects. This blockade leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.

Furthermore, this compound has been described to induce a competitive inhibition of angiotensin II-mediated renin release.[1][2] This suggests a role in the negative feedback loop of the RAS, where high levels of angiotensin II normally suppress renin secretion. By blocking this feedback mechanism at the receptor level, this compound can influence plasma renin activity.

Signaling Pathway of the Renin-Angiotensin System and the Action of this compound

Caption: RAS pathway showing ZD-6888 HCl's AT1 receptor blockade.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data for this compound, such as its binding affinity (IC50 or Ki values) for the AT1 receptor or detailed in vivo efficacy data (e.g., dose-response curves for blood pressure reduction in animal models). Therefore, a quantitative data table cannot be provided at this time.

Experimental Protocols

The following sections describe generalized experimental protocols that are commonly used to characterize the activity of AT1 receptor antagonists like this compound.

In Vitro Angiotensin II Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the AT1 receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the AT1 receptor.

Materials:

-

Cell membranes expressing the AT1 receptor (e.g., from cultured cells or animal tissues like adrenal cortex or liver).

-

Radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin).

-

Non-specific binding control (e.g., a high concentration of unlabeled angiotensin II or a known potent AT1 antagonist like losartan).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Methodology:

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer. Include tubes for total binding (radioligand only) and non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Generalized workflow for receptor binding assays.

In Vivo Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used animal model of essential hypertension to evaluate the efficacy of antihypertensive drugs.

Objective: To assess the dose-dependent effect of this compound on blood pressure in conscious, freely moving SHRs.

Materials:

-

Spontaneously Hypertensive Rats (SHRs).

-

This compound formulated for oral or intravenous administration.

-

Vehicle control.

-

Telemetry system for continuous blood pressure and heart rate monitoring (implantable transmitter).

-

Data acquisition and analysis software.

Methodology:

-

Animal Preparation: Surgically implant telemetry transmitters into the abdominal aorta of the SHRs under anesthesia. Allow for a recovery period of at least one week.

-

Acclimatization: Acclimate the animals to the experimental conditions and handling procedures.

-

Baseline Measurement: Record baseline systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate for a defined period (e.g., 24-48 hours) before drug administration.

-

Drug Administration: Administer this compound at different doses (and a vehicle control) to different groups of SHRs.

-

Data Collection: Continuously monitor and record cardiovascular parameters for a specified duration after drug administration.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each dose group. Construct dose-response curves to determine the efficacy and potency of this compound.

Caption: Workflow for assessing antihypertensive efficacy in SHRs.

Conclusion

This compound is an AT1 receptor antagonist that effectively blocks the pressor effects of angiotensin II within the renin-angiotensin system. Its mechanism of action involves competitive inhibition at the AT1 receptor, leading to vasodilation and a reduction in blood pressure. While its qualitative role in the RAS is established, a lack of publicly available quantitative data limits a more detailed assessment of its potency and efficacy. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such compounds, which is essential for the development of new antihypertensive therapies. Further research and publication of data on this compound would be necessary to fully elucidate its therapeutic potential.

References

ZD-6888 Hydrochloride: An Overview of its Preclinical Profile as an Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-6888 hydrochloride is identified as a potent and selective antagonist of the angiotensin II (AII) receptor. Its mechanism of action involves the blockade of AII receptors, leading to the inhibition of AII-mediated physiological responses. A key characteristic of this compound is its ability to induce a competitive inhibition of renin release that is mediated by AII. While the foundational mechanism of action is established, detailed public-domain preclinical data, including specific quantitative metrics of binding affinity, in vivo efficacy in animal models, and comprehensive safety profiles, are not extensively available in published literature. This guide provides an overview of the known characteristics of this compound and outlines the general experimental protocols relevant to its class of compounds.

Core Mechanism of Action

This compound functions as an angiotensin II receptor antagonist.[1][2][3] Angiotensin II is a critical peptide hormone within the renin-angiotensin system (RAS), which plays a central role in the regulation of blood pressure and cardiovascular homeostasis. The physiological effects of angiotensin II are mediated through its binding to specific receptors, primarily the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.

The primary pharmacological action of this compound is the blockade of the AT1 receptor. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively antagonizes the downstream signaling pathways responsible for vasoconstriction, aldosterone secretion, and cellular proliferation.

A notable feature of this compound is its role in the competitive inhibition of AII-mediated renin release.[1][2][3] This suggests an interaction with the negative feedback loop where angiotensin II normally inhibits renin secretion from the juxtaglomerular cells of the kidney.

Preclinical Data Summary

Exhaustive searches for specific preclinical data on this compound did not yield quantitative results from peer-reviewed publications. The information available is primarily from commercial suppliers and confirms its identity as an angiotensin II antagonist. There is no publicly available data to populate tables for metrics such as:

-

Binding Affinity (IC50, Ki) for AT1 and AT2 receptors.

-

In Vitro Efficacy (EC50) in functional assays (e.g., calcium mobilization, vasoconstriction).

-

In Vivo Efficacy in animal models of hypertension (e.g., spontaneously hypertensive rats, renal hypertensive rats).

-

Pharmacokinetic Profile (ADME) .

-

Toxicology Data (LD50, safety pharmacology) .

Key Experimental Protocols

The following sections describe general experimental methodologies that would be employed to characterize the preclinical profile of an AT1 receptor antagonist like this compound.

Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the angiotensin II receptor.

Methodology:

-

Membrane Preparation: Isolation of cell membranes expressing the angiotensin II receptor (e.g., from adrenal cortex, vascular smooth muscle cells, or recombinant cell lines).

-

Radioligand Binding: Incubation of the membrane preparation with a radiolabeled angiotensin II analog (e.g., [125I]-Angiotensin II) in the presence of varying concentrations of this compound.

-

Separation: Separation of bound from free radioligand by rapid filtration.

-

Detection: Quantification of radioactivity in the bound fraction using a gamma counter.

-

Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Renin Release Assay

Objective: To assess the effect of this compound on angiotensin II-mediated inhibition of renin release.

Methodology:

-

Tissue Preparation: Preparation of kidney cortical slices or isolated juxtaglomerular cells.

-

Incubation: Incubation of the tissue/cells with angiotensin II in the presence and absence of varying concentrations of this compound.

-

Sample Collection: Collection of the supernatant at specified time points.

-

Renin Measurement: Quantification of renin activity or concentration in the supernatant using a radioimmunoassay (RIA) or an enzyme-kinetic assay.

-

Data Analysis: Comparison of renin release in the different treatment groups to determine the inhibitory effect of this compound on AII-mediated suppression of renin.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of angiotensin II and a typical workflow for evaluating an AT1 receptor antagonist.

References

Methodological & Application

experimental protocol for in vivo studies with ZD-6888 hydrochloride

Application Note: In Vivo Evaluation of ZD-6888 Hydrochloride

Introduction

This compound is classified as an angiotensin II (AII) antagonist, which functions by blocking the AII receptor, thereby inhibiting the renin-angiotensin-aldosterone system (RAAS).[1][2][3] While primarily associated with cardiovascular regulation, there is a growing body of evidence suggesting that angiotensin II receptor blockers (ARBs) can influence tumor biology. Related compounds, such as Losartan, have been shown to modulate the tumor microenvironment, inhibit tumor progression, and enhance the efficacy of chemotherapy in various cancer models.[1][4][5][6] These effects are often attributed to improved tumor perfusion and reduced hypoxia.[7] This document provides a generalized experimental protocol for the in vivo evaluation of this compound in a preclinical cancer model, based on established methodologies for this class of drugs.

Mechanism of Action

This compound is an antagonist of the Angiotensin II receptor (AT1).[2][3] Angiotensin II, the primary effector of the RAAS, mediates its effects by binding to the AT1 receptor. This interaction in non-cancer settings leads to vasoconstriction, aldosterone release, and cellular growth. In the context of oncology, AT1 receptor signaling has been implicated in tumor cell proliferation, angiogenesis, and inflammation.[1] By blocking the AT1 receptor, this compound is hypothesized to counteract these pro-tumorigenic effects.

Visualizing the Angiotensin II Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Angiotensin II and the point of intervention for an antagonist like this compound.

Caption: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of ZD-6888 HCl.

Experimental Protocol: In Vivo Efficacy Study

This protocol describes a representative study to evaluate the anti-tumor efficacy of this compound in a murine xenograft or syngeneic tumor model.

1. Animal Model

-

Species/Strain: Female CD2F1 or C57BL/6 mice, 8 weeks of age.

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.

2. Tumor Model

-

Cell Line: Select a relevant cancer cell line (e.g., colon26 adenocarcinoma for a syngeneic model, or a human line like SKOV3ip1 for a xenograft model in immunocompromised mice).

-

Implantation: Subcutaneously inject 1 x 10⁶ cells in 100 µL of sterile PBS into the right flank of each mouse.

-

Monitoring: Monitor tumor growth using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

3. Experimental Groups

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into the following groups (n=8-10 mice per group):

-

Group 1: Vehicle Control (e.g., sterile drinking water or saline).

-

Group 2: this compound (Low Dose, e.g., 10 mg/kg/day).

-

Group 3: this compound (High Dose, e.g., 50 mg/kg/day).

-

Group 4: Positive Control (Standard-of-care chemotherapy, e.g., Paclitaxel).

-

Group 5: Combination Therapy (this compound + Positive Control).

-

4. Drug Preparation and Administration

-

This compound:

-

Formulation: Based on protocols for similar ARBs, ZD-6888 can be dissolved in sterile drinking water.[1] The concentration should be calculated based on the average daily water consumption of the mice to achieve the target dose in mg/kg. Alternatively, for more precise dosing, it can be formulated in a vehicle like saline for daily oral gavage or administered via a subcutaneously implanted osmotic minipump.[8]

-

Route of Administration: Oral (in drinking water or by gavage) is common for ARBs.

-

Schedule: Daily administration for a predefined period (e.g., 21 days).

-

-

Vehicle Control: Administer the same vehicle used for drug formulation on the same schedule.

5. Endpoint Analysis

-

Primary Endpoint:

-

Tumor Growth Inhibition: Measure tumor volume 2-3 times per week. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

-

-

Secondary Endpoints:

-

Body Weight: Monitor animal body weight 2-3 times per week as an indicator of toxicity.

-

Survival Analysis: Monitor overall survival of the animals.

-

Blood Pressure: In conscious mice, systolic blood pressure can be measured via tail-cuff plethysmography to confirm the pharmacological activity of the compound.[9]

-

Terminal Tissue Collection: At the end of the study, collect tumors and major organs (e.g., heart, kidneys, liver) for histopathological analysis (H&E staining), immunohistochemistry (IHC) for proliferation markers (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).

-

Visualizing the Experimental Workflow

The diagram below outlines the key phases of the described in vivo study.

Caption: General workflow for an in vivo anti-tumor efficacy study.

Data Presentation

The following tables present representative quantitative data from in vivo studies of Losartan, a compound in the same class as ZD-6888. This data illustrates the types of results that could be expected and should be collected.

Table 1: Representative Anti-Tumor Efficacy Data (Note: Data is illustrative, based on findings for Losartan in a colon26 adenocarcinoma model, and does not represent actual results for ZD-6888)[1]

| Treatment Group | Mean Tumor Weight (mg) | Change in Muscle Mass (%) | Plasma IL-6 (pg/mL) |

| Control/Sham | 550 ± 45 | -15.2 ± 2.1 | 150 ± 20 |

| Control/Losartan | N/A | +1.5 ± 0.8 | 25 ± 5 |

| Tumor/Sham | 480 ± 50 | -18.5 ± 3.0 | 850 ± 90 |

| Tumor/Losartan (10 mg/kg) | 290 ± 35 | -8.1 ± 1.5 | 400 ± 55 |

| Values are Mean ± SEM. *p < 0.05 compared to Tumor/Sham group. |

Table 2: Representative Hemodynamic and Pharmacokinetic Data (Note: Data is illustrative, based on findings for Valsartan and Angiotensin II infusion models, and does not represent actual results for ZD-6888)[9][10]

| Parameter | Vehicle Control | ZD-6888 (Hypothetical) |

| Systolic Blood Pressure (mmHg) | 115 ± 5 | 95 ± 7 |

| Heart Rate (bpm) | 550 ± 20 | 540 ± 25 |

| Cmax (µg/mL) | N/A | To be determined |

| Tmax (h) | N/A | To be determined |

| AUC (µg·h/mL) | N/A | To be determined |

| Values are Mean ± SD. *p < 0.05 compared to Vehicle Control. Cmax (Maximum concentration), Tmax (Time to maximum concentration), AUC (Area under the curve). |

References

- 1. Losartan treatment attenuates tumor-induced myocardial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. pnas.org [pnas.org]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

Application Notes and Protocols for ZD-6888 Hydrochloride in a Rat Model of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-6888 hydrochloride is identified as an antagonist of the Angiotensin II (AII) receptor, playing a crucial role in the Renin-Angiotensin System (RAS).[1] By blocking the AII receptor, this compound is anticipated to competitively inhibit the physiological actions of Angiotensin II, a potent vasoconstrictor. This mechanism of action suggests its potential therapeutic application in the management of hypertension. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in a rat model of hypertension, including detailed experimental protocols, data presentation, and visualization of the relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its antihypertensive effect by selectively blocking the Angiotensin II Type 1 (AT1) receptor.[1] In the vasculature, Angiotensin II binding to the AT1 receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. This compound competitively inhibits this binding, thereby preventing downstream signaling and promoting vasodilation.

Angiotensin II Signaling Pathway in Vascular Smooth Muscle

The binding of Angiotensin II to its G-protein coupled receptor, AT1, triggers a cascade of intracellular events. This includes the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction. This compound blocks the initial step of this pathway by preventing Angiotensin II from binding to the AT1 receptor.

Experimental Protocols

The following protocols describe the induction of hypertension in a rat model and the subsequent evaluation of the antihypertensive effects of this compound.

Animal Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[2]

-

Animals: Male SHRs, 14-16 weeks old, and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

Housing: Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimated to the housing conditions and handling for at least one week before the experiment.

Administration of this compound

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). The formulation should be prepared fresh daily.

-

Dosing: The compound is administered orally (p.o.) via gavage once daily for a predetermined study duration (e.g., 14 or 28 days). A vehicle control group should be included.

Blood Pressure Measurement

-

Method: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured using the non-invasive tail-cuff method. For continuous and more accurate measurements, radiotelemetry is the gold standard.

-

Procedure (Tail-Cuff):

-

Rats are placed in a restrainer and allowed to acclimate for 10-15 minutes in a warmed environment to detect tail artery pulses.

-

A cuff is placed around the base of the tail, and a sensor is placed distal to the cuff.

-

The cuff is inflated and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

At least three stable readings are taken for each animal at each time point.

-

-

Measurement Schedule: Blood pressure is measured at baseline (before treatment) and at regular intervals during the treatment period (e.g., weekly or daily at a specific time post-dosing).

Experimental Workflow

Data Presentation

Disclaimer: The following data are illustrative and based on the expected effects of an Angiotensin II receptor blocker in a spontaneously hypertensive rat model. Specific experimental data for this compound is not publicly available.

The quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Illustrative Effect of this compound on Systolic Blood Pressure (SBP) in SHRs

| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline SBP (mmHg) | SBP after 14 days (mmHg) | Change in SBP (mmHg) |

| WKY Control | Vehicle | 125 ± 5 | 126 ± 6 | +1 |

| SHR Control | Vehicle | 185 ± 7 | 188 ± 8 | +3 |

| ZD-6888 HCl | 1 | 186 ± 6 | 165 ± 7 | -21 |

| ZD-6888 HCl | 3 | 184 ± 8 | 152 ± 6 | -32 |

| ZD-6888 HCl | 10 | 185 ± 7 | 140 ± 5 | -45 |

Data are presented as mean ± SEM.

Table 2: Illustrative Effect of this compound on Diastolic Blood Pressure (DBP) and Heart Rate (HR) in SHRs after 14 Days of Treatment

| Treatment Group | Dose (mg/kg/day, p.o.) | DBP (mmHg) | HR (beats/min) |

| WKY Control | Vehicle | 85 ± 4 | 350 ± 15 |

| SHR Control | Vehicle | 120 ± 6 | 380 ± 18 |

| ZD-6888 HCl | 1 | 105 ± 5 | 375 ± 16 |

| ZD-6888 HCl | 3 | 95 ± 4 | 370 ± 14 |

| ZD-6888 HCl | 10 | 88 ± 5 | 365 ± 15 |

Data are presented as mean ± SEM.

Conclusion

These application notes provide a framework for the preclinical investigation of this compound in a rat model of hypertension. The provided protocols and data table structures are intended to guide researchers in designing and executing robust studies to evaluate the efficacy and dose-response relationship of this Angiotensin II receptor antagonist. It is crucial to note that while the mechanism of action is well-defined, the specific in vivo efficacy and optimal dosing of this compound need to be determined through rigorous experimentation.

References

Application Notes and Protocols for Creating a Dose-Response Curve of ZD-6888 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for generating a dose-response curve for ZD-6888 hydrochloride, a potent and selective angiotensin II (AII) type 1 (AT1) receptor antagonist. The protocols outlined below detail methods for assessing the compound's inhibitory activity through various in vitro assays, including radioligand binding, calcium mobilization, and ERK phosphorylation assays.

Introduction

This compound is an angiotensin II antagonist that competitively inhibits the binding of AII to its AT1 receptor.[1][2] This blockade of the renin-angiotensin-aldosterone system (RAAS) makes it a compound of interest for cardiovascular research and drug development.[1][2][3] A dose-response curve is essential for characterizing the potency of this compound, typically by determining its half-maximal inhibitory concentration (IC50) or equilibrium dissociation constant (Ki).

Mechanism of Action and Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream signaling molecules, including extracellular signal-regulated kinase (ERK). This compound acts by competitively binding to the AT1 receptor, thereby preventing angiotensin II from initiating this cascade.

Experimental Protocols

Note: As there is no publicly available IC50 or Ki data for this compound, the suggested concentration ranges are based on those used for other non-peptide AT1 receptor antagonists like Losartan and Candesartan. It is crucial to perform initial range-finding experiments to determine the optimal concentration series for this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for generating a dose-response curve.

Protocol 1: AT1 Receptor Radioligand Binding Assay

This protocol determines the ability of this compound to displace a radiolabeled ligand from the AT1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the human AT1 receptor (e.g., HEK293 cells stably expressing AT1R) or tissues with high AT1 receptor density.

-

Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.

-

This compound: Stock solution in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: Unlabeled Angiotensin II (1 µM).

-

96-well filter plates and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 10-11 M to 10-5 M.

-

Dilute the radioligand in assay buffer to the desired final concentration (typically around the Kd value).

-

-

Assay Setup (in a 96-well plate):

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of the this compound dilutions or control solutions (assay buffer for total binding, 1 µM Angiotensin II for non-specific binding).

-

Add 25 µL of radioligand solution.

-

Add 100 µL of cell membrane preparation (protein concentration to be optimized).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity using a scintillation counter.

Data Presentation:

| ZD-6888 HCl (M) | CPM (Replicate 1) | CPM (Replicate 2) | CPM (Replicate 3) | Average CPM | % Inhibition |

| 1.00E-11 | |||||

| 1.00E-10 | |||||

| 1.00E-09 | |||||

| 1.00E-08 | |||||

| 1.00E-07 | |||||

| 1.00E-06 | |||||

| 1.00E-05 | |||||

| Total Binding | 0% | ||||

| Non-specific | 100% |

Calculation of % Inhibition: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])

Protocol 2: Calcium Mobilization Assay

This functional assay measures the inhibition of Angiotensin II-induced intracellular calcium release in the presence of this compound.

Materials:

-

Cells: HEK293 cells stably expressing the human AT1 receptor, or other suitable cell lines (e.g., rat aortic smooth muscle cells).

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

-

This compound: Stock solution in DMSO.

-

Angiotensin II: Stock solution in water or appropriate buffer.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96-well or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells into the microplates at an optimized density and allow them to attach overnight.

-

Dye Loading:

-

Prepare the dye-loading solution containing Fluo-4 AM in assay buffer.

-

Remove the cell culture medium and add the dye-loading solution to each well.

-

Incubate at 37°C for 60 minutes, then at room temperature for 30 minutes.

-

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). A suggested starting concentration range is 10-10 M to 10-5 M.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a pre-determined concentration of Angiotensin II (e.g., EC80) and immediately begin kinetic reading of fluorescence intensity (Ex/Em ≈ 490/525 nm).

-

Record the peak fluorescence response.

-

Data Presentation:

| ZD-6888 HCl (M) | Peak Fluorescence (RFU, Rep 1) | Peak Fluorescence (RFU, Rep 2) | Peak Fluorescence (RFU, Rep 3) | Average Peak RFU | % Inhibition |

| 1.00E-10 | |||||

| 1.00E-09 | |||||

| 1.00E-08 | |||||

| 1.00E-07 | |||||

| 1.00E-06 | |||||

| 1.00E-05 | |||||

| No Compound (Stimulated) | 0% | ||||

| No Compound (Unstimulated) | 100% |

Calculation of % Inhibition: % Inhibition = 100 * (1 - [(RFU_sample - RFU_unstimulated) / (RFU_stimulated - RFU_unstimulated)])

Protocol 3: ERK Phosphorylation Assay (Western Blot)

This assay assesses the inhibition of Angiotensin II-induced ERK phosphorylation.

Materials:

-

Cells: AT1 receptor-expressing cells (e.g., NRK-52E rat kidney epithelial cells).

-

This compound: Stock solution in DMSO.

-

Angiotensin II: Stock solution.

-

Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels, transfer membranes, and Western blot reagents.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10-9 M to 10-6 M) for 30-60 minutes.

-

Stimulate cells with Angiotensin II (e.g., 100 nM) for 5-10 minutes.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

Data Presentation:

| ZD-6888 HCl (M) | p-ERK/Total ERK Ratio (Rep 1) | p-ERK/Total ERK Ratio (Rep 2) | p-ERK/Total ERK Ratio (Rep 3) | Average Ratio | % Inhibition |

| 0 (Unstimulated) | 100% | ||||

| 0 (Stimulated) | 0% | ||||

| 1.00E-09 | |||||

| 1.00E-08 | |||||

| 1.00E-07 | |||||

| 1.00E-06 |

Calculation of % Inhibition: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_unstimulated) / (Ratio_stimulated - Ratio_unstimulated)])

Data Analysis and Curve Fitting

For each assay, plot the % inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism is well-suited for this analysis.

By following these detailed protocols, researchers can effectively generate a dose-response curve for this compound and accurately determine its potency as an AT1 receptor antagonist. Remember to perform appropriate controls and optimize assay conditions for the specific cell lines and reagents used.

References

Preparing ZD-6888 Hydrochloride Solutions for Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of ZD-6888 hydrochloride solutions for use in laboratory experiments. This compound is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[1] Proper preparation of this compound is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This guide covers the chemical properties, solubility, and stability of this compound, along with step-by-step protocols for preparing stock and working solutions for various research applications.

Chemical Properties and Storage

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆ClN₅O | [1] |

| Molecular Weight | 447.96 g/mol | [1] |

| Appearance | White solid | [1] |

| Storage (Powder) | -20°C for up to 3 years (protect from moisture) | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Solution Preparation: Solubility and Solvents

The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions.